molecular formula C25H24N2O4S B11500947 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11500947
M. Wt: 448.5 g/mol
InChI Key: GNKHAOYTTTZSRO-UHFFFAOYSA-N
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Description

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, a thienyl group, and a hydroxy-dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the condensation of an appropriate diamine with a dibenzoyl chloride derivative under acidic conditions.

    Introduction of the thienyl group: This step involves the coupling of the dibenzo[b,e][1,4]diazepine intermediate with a thienyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the hydroxy-dimethoxyphenyl moiety: This can be accomplished through a Friedel-Crafts acylation reaction, followed by demethylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the diazepine ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Dibenzodiazepines: Compounds with a similar core structure but different substituents.

    Thienyl derivatives: Compounds containing a thienyl group attached to different core structures.

    Hydroxy-dimethoxyphenyl derivatives: Compounds with a hydroxy-dimethoxyphenyl moiety attached to various core structures.

The uniqueness of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

6-(4-hydroxy-3,5-dimethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O4S/c1-30-20-12-15(13-21(31-2)25(20)29)24-23-18(26-16-6-3-4-7-17(16)27-24)10-14(11-19(23)28)22-8-5-9-32-22/h3-9,12-14,24,26-27,29H,10-11H2,1-2H3

InChI Key

GNKHAOYTTTZSRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2

Origin of Product

United States

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